molecular formula C24H22ClN3O6S B2982330 [2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate CAS No. 728928-44-7

[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate

Katalognummer: B2982330
CAS-Nummer: 728928-44-7
Molekulargewicht: 515.97
InChI-Schlüssel: NEQUCJICLSTUOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate is a synthetic organic compound characterized by a complex structure combining multiple pharmacologically relevant moieties. Its core structure includes:

  • A 2-oxo-1-phenylethyl ester backbone, which may enhance metabolic stability compared to simpler esters.
  • A 2-chloropyridine-3-carboxylate group, introducing halogenated aromaticity and possible kinase inhibition activity.

Structural analysis tools like SHELX, widely used for crystallographic refinement , may have been employed to determine its conformation.

Eigenschaften

IUPAC Name

[2-(3-morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O6S/c25-22-20(10-5-11-26-22)24(30)34-21(17-6-2-1-3-7-17)23(29)27-18-8-4-9-19(16-18)35(31,32)28-12-14-33-15-13-28/h1-11,16,21H,12-15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQUCJICLSTUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C(C3=CC=CC=C3)OC(=O)C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound [2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate is a complex organic molecule that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be denoted by the following structural formula:

CxHyClNzOnS\text{C}_{x}\text{H}_{y}\text{Cl}\text{N}_{z}\text{O}_{n}\text{S}

where xx, yy, zz, and nn represent the number of respective atoms in the compound. The presence of morpholine and sulfonamide groups suggests potential interactions with biological targets.

Research indicates that compounds similar to [2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate may exhibit their biological activity through various mechanisms:

  • Kinase Inhibition : Compounds with structural similarities have been shown to inhibit specific kinases, which are crucial in signaling pathways related to cancer cell proliferation and survival .
  • Antitumor Activity : Preliminary studies suggest that derivatives of 2-chloropyridine exhibit significant antiproliferative effects against various cancer cell lines, including gastric cancer cells. For example, certain derivatives demonstrated IC50 values comparable to established chemotherapeutic agents .
  • Telomerase Inhibition : Some studies have highlighted the ability of related compounds to inhibit telomerase activity, which is often upregulated in cancer cells, thereby contributing to their immortality .

Biological Activity Data

A summary of biological activity data for [2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate is presented below:

Activity Type Target/Cell Line IC50 Value (µM) Reference
AntiproliferativeSGC-7901 (gastric cancer)2.3 ± 0.07
Kinase InhibitionSYK (Spleen Tyrosine Kinase)Not specified
Telomerase InhibitionTelomeraseNot specified

Case Study 1: Antitumor Efficacy

In a study investigating various derivatives of chloropyridine, compound variants were tested against SGC-7901 gastric cancer cells. The results indicated that specific modifications enhanced antiproliferative activity significantly compared to controls, suggesting a structure–activity relationship that could guide future drug design .

Case Study 2: Molecular Docking Studies

Molecular docking simulations were performed to evaluate the binding affinity of the compound to telomerase. The results provided insights into the binding interactions at the molecular level, which could inform further development of telomerase inhibitors as therapeutic agents for cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Analysis

  • Structural Studies : The SHELX software suite, particularly SHELXL for refinement, is frequently used in crystallographic studies of such complex molecules . This implies that the target compound’s structure may have been resolved using similar methodologies.
  • Therapeutic Potential: While Dirlotapide’s application is well-defined , the target compound’s chloropyridine and morpholinylsulfonamide groups align with kinase inhibitor scaffolds (e.g., VEGF or EGFR inhibitors), though experimental validation is needed.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental toxicity data?

  • Resolution Workflow :

Re-optimize force fields or training datasets for QSAR models.

Validate in vitro cytotoxicity (e.g., MTT assay) against hepatic (HepG2) and renal (HEK293) cell lines.

Cross-reference with regulatory databases (e.g., REACH) for morpholine analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.